molecular formula C19H17BrN2O2 B4894626 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol

2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol

Cat. No. B4894626
M. Wt: 385.3 g/mol
InChI Key: GHJLYYGYFMHRER-UHFFFAOYSA-N
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Description

2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and spiritual properties. In recent years, harmine has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

Harmine exerts its biological effects by inhibiting several enzymes, including monoamine oxidase A (MAO-A), protein kinase C (PKC), and glycogen synthase kinase-3β (GSK-3β). Harmine inhibits MAO-A, an enzyme that metabolizes monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. By inhibiting MAO-A, 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol increases the levels of these neurotransmitters in the brain, which may contribute to its psychoactive effects.
Harmine also inhibits PKC, an enzyme that regulates several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol induces apoptosis in cancer cells and reduces the aggregation of beta-amyloid and tau proteins in Alzheimer's disease.
Biochemical and physiological effects:
Harmine has several biochemical and physiological effects, including psychoactive, anti-cancer, and neuroprotective effects. Harmine has been shown to induce a state of altered consciousness, characterized by visual hallucinations, enhanced sensory perception, and altered mood. Harmine also has anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis. Harmine has neuroprotective effects by inhibiting the aggregation of beta-amyloid and tau proteins and increasing the production of BDNF.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in lab experiments is its low toxicity and high specificity for its target enzymes. Harmine has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, one of the limitations of using 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. Another limitation is the potential for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol to interact with other drugs or compounds, which may affect its biological effects.

Future Directions

There are several future directions for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol research, including the development of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol derivatives with increased solubility and efficacy. The use of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in combination with other drugs or compounds may also enhance its therapeutic effects. Further studies are needed to investigate the potential of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in the treatment of other diseases, such as depression and anxiety disorders. The use of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol in clinical trials may also provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

Harmine can be synthesized using several methods, including the extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method for 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol synthesis is the extraction from the seeds of Peganum harmala or Banisteriopsis caapi. The seeds are crushed and soaked in a solvent, such as methanol or ethanol, to extract the 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol alkaloids. The extract is then purified using various techniques, such as chromatography, to obtain pure 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol.

Scientific Research Applications

Harmine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol is in cancer treatment. Harmine has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Harmine induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Harmine also inhibits the activity of several enzymes involved in cancer cell proliferation and metastasis.
Another potential application of 2-(2-acetyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-4-bromophenol is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Harmine has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are the hallmark features of Alzheimer's disease. Harmine also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, which is reduced in Parkinson's disease.

properties

IUPAC Name

1-[1-(5-bromo-2-hydroxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11(23)22-9-8-14-13-4-2-3-5-16(13)21-18(14)19(22)15-10-12(20)6-7-17(15)24/h2-7,10,19,21,24H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJLYYGYFMHRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Br)O)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-Bromo-2-hydroxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone

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